Tris(cyclopentadienyl)holmium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

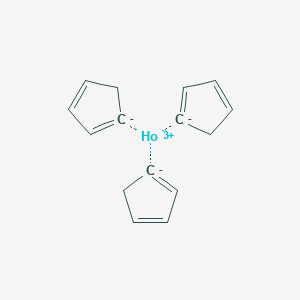

Tris(cyclopentadienyl)holmium is an organometallic compound where three cyclopentadienyl ligands are coordinated to a central holmium atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(cyclopentadienyl)holmium typically involves the reaction of holmium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tris(cyclopentadienyl)holmium undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form holmium oxides.

Reduction: It can be reduced under specific conditions to yield lower oxidation state holmium compounds.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and a suitable leaving group.

Major Products Formed

Oxidation: Holmium oxides.

Reduction: Lower oxidation state holmium compounds.

Substitution: Various substituted holmium cyclopentadienyl complexes.

Scientific Research Applications

Tris(cyclopentadienyl)holmium has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its therapeutic potential in targeted drug delivery systems.

Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.

Mechanism of Action

The mechanism of action of Tris(cyclopentadienyl)holmium involves its interaction with molecular targets through its cyclopentadienyl ligands. These interactions can modulate various pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates.

Comparison with Similar Compounds

Similar Compounds

- Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium

- Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium

- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum

Uniqueness

Tris(cyclopentadienyl)holmium is unique due to its specific electronic configuration and the properties imparted by the holmium atom. Compared to its analogs, it exhibits distinct magnetic and electronic behaviors, making it particularly valuable in specialized applications such as advanced materials and catalysis.

Biological Activity

Tris(cyclopentadienyl)holmium(III), commonly referred to as HoCp₃, is a rare earth metal complex that has garnered interest in various fields, particularly in chemistry and biology. This article delves into its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound(III) has the molecular formula C15H15Ho and a molecular weight of 360.21 g/mol. It is characterized by three cyclopentadienyl ligands coordinated to a central holmium ion. The compound appears as a pale orange powder and is known for its stability under inert atmospheric conditions.

Synthesis

The synthesis of this compound(III) typically involves the reaction of holmium chloride with sodium cyclopentadienide in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent:

This reaction is performed under controlled conditions to ensure high yield and purity, followed by purification through sublimation.

The biological activity of this compound(III) is primarily attributed to its interaction with biomolecules. The cyclopentadienyl ligands facilitate coordination with various substrates, enabling redox reactions that can influence biological pathways. The holmium ion can participate in electron transfer processes, which may affect cellular functions.

Case Studies and Research Findings

- Anticancer Potential : Research has indicated that holmium complexes, including this compound(III), exhibit photodynamic activity that can be harnessed for cancer therapy. These compounds can generate reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells .

- Toxicity Assessments : Studies have evaluated the cytotoxic effects of this compound(III) on various cell lines. Results suggest that while the compound shows promise as a therapeutic agent, its toxicity profile requires careful assessment to mitigate adverse effects during potential clinical applications .

- Radionuclide Production : this compound has been explored for its use in producing high-specific-activity isotopes such as 166Ho, which has applications in targeted radiotherapy. The Szilard-Chalmers effect observed in holmium complexes enhances the yield of these isotopes, making them suitable for medical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Applications |

|---|---|---|

| Tris(cyclopentadienyl)lanthanum(III) | Limited studies available | Catalysis in organic reactions |

| Tris(cyclopentadienyl)cerium(III) | Moderate biological activity | Potential use in photodynamic therapy |

| Tris(cyclopentadienyl)neodymium(III) | Emerging research | Anticancer properties |

This compound(III) stands out due to its unique properties imparted by the holmium ion, particularly its magnetic characteristics and potential for use in advanced therapeutic applications.

Properties

CAS No. |

1272-22-6 |

|---|---|

Molecular Formula |

C15H15Ho |

Molecular Weight |

360.21 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;holmium(3+) |

InChI |

InChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |

InChI Key |

ZZSQGMHUOVLCBI-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |

Key on ui other cas no. |

1272-22-6 |

Pictograms |

Flammable |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.